molecular formula C3H6BrN3O2 B13807342 Nitrosobromoethylurea CAS No. 69113-02-6

Nitrosobromoethylurea

Cat. No.: B13807342
CAS No.: 69113-02-6
M. Wt: 196.00 g/mol
InChI Key: MHVNFDDSDACNJV-UHFFFAOYSA-N
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Description

Nitrosobromoethylurea is a chemical compound known for its unique properties and applications in various fields of science It is characterized by the presence of a nitroso group (-NO) and a bromoethyl group attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: Nitrosobromoethylurea can be synthesized through several methods. One common approach involves the reaction of bromoethylamine with nitrosyl chloride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Another method involves the nitrosation of bromoethylurea using nitrous acid or other nitrosating agents.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: Nitrosobromoethylurea undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The bromoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the bromoethyl group under mild conditions.

Major Products:

    Oxidation: Formation of nitroethylurea.

    Reduction: Formation of aminoethylurea.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Nitrosobromoethylurea has a wide range of applications in scientific research:

    Biology: Studied for its potential effects on biological systems, including its role as a mutagen.

    Medicine: Investigated for its potential use in cancer research due to its ability to alkylate DNA.

    Industry: Utilized in the production of specialized chemicals and intermediates.

Mechanism of Action

The mechanism of action of nitrosobromoethylurea involves its ability to alkylate DNA. The nitroso group can form reactive intermediates that interact with nucleophilic sites on DNA, leading to the formation of covalent bonds. This alkylation can result in DNA damage, which is the basis for its potential use in cancer research. The molecular targets include guanine and adenine bases in DNA, and the pathways involved are related to DNA repair and apoptosis.

Comparison with Similar Compounds

    Nitrosourea: Similar in structure but lacks the bromoethyl group.

    Bromoethylamine: Contains the bromoethyl group but lacks the nitroso group.

    Nitrosoethylurea: Similar but without the bromine atom.

Uniqueness: Nitrosobromoethylurea is unique due to the combination of the nitroso and bromoethyl groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential use in DNA alkylation make it a valuable compound in research and industry.

Properties

CAS No.

69113-02-6

Molecular Formula

C3H6BrN3O2

Molecular Weight

196.00 g/mol

IUPAC Name

1-(2-bromoethyl)-1-nitrosourea

InChI

InChI=1S/C3H6BrN3O2/c4-1-2-7(6-9)3(5)8/h1-2H2,(H2,5,8)

InChI Key

MHVNFDDSDACNJV-UHFFFAOYSA-N

Canonical SMILES

C(CBr)N(C(=O)N)N=O

Origin of Product

United States

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